molecular formula C6H8ClNO B2615486 4-Chloro-2,2-dimethyl-3-oxobutanenitrile CAS No. 2452342-44-6

4-Chloro-2,2-dimethyl-3-oxobutanenitrile

Cat. No.: B2615486
CAS No.: 2452342-44-6
M. Wt: 145.59
InChI Key: YJNHEAFOSUASDT-UHFFFAOYSA-N
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Description

4-Chloro-2,2-dimethyl-3-oxobutanenitrile is a chemical compound with the molecular formula C₆H₈ClNO and a molecular weight of 145.59 g/mol . It is characterized by a nitrile group and a chloro-ketone functional group within its structure, as indicated by its canonical SMILES string, CC(C)(C#N)C(=O)CCl . This combination of functional groups makes it a valuable and versatile building block in organic synthesis, particularly for the construction of more complex heterocyclic structures. With a purity of 97% or greater, it is supplied as a solid that requires storage at 2-8°C . Researchers can utilize this compound as a key intermediate in various reactions, including hetero-Diels–Alder reactions, which are a powerful synthetic tool in modern medicinal chemistry for developing pharmacologically active molecules . As a specialty intermediate, it is instrumental in exploring new chemical spaces and developing compounds with potential biological activity. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions. It is classified with the signal word "Warning" and has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2,2-dimethyl-3-oxobutanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNO/c1-6(2,4-8)5(9)3-7/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJNHEAFOSUASDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 4 Chloro 2,2 Dimethyl 3 Oxobutanenitrile

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the 4-chloro-2,2-dimethyl-3-oxobutanenitrile backbone in a single or few concerted steps. These methods often involve the reaction of carefully selected precursors that already contain some of the key functional groups.

The rational design of a direct synthesis for this compound would logically involve the acylation of a nitrile-containing substrate or the reaction of a suitable acyl chloride with a source of the dimethylacetonitrile anion.

A plausible set of precursors could include:

Pivaloyl chloride (2,2-dimethylpropanoyl chloride) and a cyanating agent.

Chloroacetyl chloride and a source of the tert-butyl cyanide anion (isobutyronitrile anion).

An ester of pivalic acid and acetonitrile (B52724) under basic conditions.

The choice of precursors is critical to the success of the synthesis, aiming to maximize yield and minimize side reactions. For instance, the condensation of esters with nitriles is a common method for forming β-ketonitriles. nih.gov

Given that the target molecule, this compound, does not possess a stereocenter at the α-position to the nitrile (due to the two methyl groups), stereoselective synthesis at this position is not a factor. However, the principles of reaction condition optimization remain crucial for achieving high yields and purity. Key parameters to optimize include the choice of base, solvent, temperature, and reaction time.

For the condensation of an ester with a nitrile, strong bases are typically required to deprotonate the α-carbon of the nitrile. Common bases include sodium hydride (NaH), sodium amide (NaNH₂), or lithium diisopropylamide (LDA). nih.gov The choice of solvent is also critical, with ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether being common.

Parameter Condition Rationale
Base Sodium Hydride (NaH), Potassium tert-butoxide (KOt-Bu)Strong, non-nucleophilic bases are needed to generate the nitrile anion. nih.gov
Solvent Tetrahydrofuran (THF), Toluene (B28343)Aprotic solvents that do not react with the strong base are essential. google.com
Temperature 60°C to refluxElevated temperatures are often required to drive the reaction to completion. google.com
Reaction Time Several hoursReaction times can vary depending on the reactivity of the substrates. google.com

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

While direct catalytic synthesis of this compound is not widely documented, related catalytic systems for the synthesis of β-ketonitriles and for the chlorination of β-dicarbonyl compounds provide valuable insights. For example, palladium-catalyzed addition of organoboron reagents to dinitriles has been shown to be a practical method for synthesizing β-ketonitriles. organic-chemistry.orgnih.gov

In the context of chlorination, various catalytic systems have been developed for the asymmetric chlorination of β-ketoesters, which could potentially be adapted. These often involve a chiral ligand complexed with a metal salt, such as a PyBidine-Zn(OAc)₂ complex. researchgate.netmdpi.com While enantioselectivity is not a concern for the target molecule, these catalytic systems could offer mild and efficient alternatives to stoichiometric chlorinating agents.

Catalyst System Reactants Product Type
Pd(acac)₂ / 4,4'-dimethyl-2,2'-bipyridineOrganoboron reagent, dinitrileβ-ketonitrile organic-chemistry.org
N-PFB-PyBidine-Zn(OAc)₂β-ketoester, NCSα-chloro-β-ketoester mdpi.com

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Indirect Synthesis Pathways via Functional Group Interconversions

Indirect synthesis pathways involve the formation of a precursor molecule, followed by the introduction of the required functional groups through subsequent chemical transformations.

An indirect approach would likely involve the synthesis of the parent β-ketonitrile, 2,2-dimethyl-3-oxobutanenitrile (B1590676), followed by chlorination at the 4-position. The synthesis of 2,2-dimethyl-3-oxobutanenitrile itself can be achieved through the condensation of an ester of pivalic acid with acetonitrile.

The subsequent chlorination of the β-ketonitrile would target the α-position to the ketone. Various reagents can be employed for the α-chlorination of ketones, including:

Sulfuryl chloride (SO₂Cl₂)

N-Chlorosuccinimide (NCS)

Trichloroisocyanuric acid

The reaction conditions for such chlorinations typically involve an inert solvent and may be promoted by a catalytic amount of acid or a radical initiator.

Chlorinating Agent Typical Conditions Notes
N-Chlorosuccinimide (NCS)CCl₄, benzoyl peroxide, refluxCommonly used for allylic and benzylic chlorination, but can also be used for α-chlorination of ketones.
Sulfuryl chloride (SO₂Cl₂)CH₂Cl₂, room temperatureA versatile reagent for the chlorination of a wide range of carbonyl compounds.
(Dichloroiodo)benzeneDichloromethane, room temperatureA milder alternative for regioselective chlorination.

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Alternatively, an indirect synthesis could commence with a chlorinated precursor, followed by the introduction of the nitrile group. For instance, a suitable starting material could be 1-chloro-3,3-dimethyl-2-butanone. The nitrile group can be introduced through various methods, although converting a ketone directly to a nitrile at a non-adjacent position is not straightforward.

A more viable approach would be the conversion of a precursor containing a suitable leaving group at the desired position to a nitrile via nucleophilic substitution with a cyanide salt. The Sₙ2 reaction of an alkyl halide with sodium or potassium cyanide is a classic method for nitrile synthesis. pressbooks.publibretexts.orgchemguide.co.uk

Another common method for nitrile formation is the dehydration of a primary amide. pressbooks.publibretexts.org This would involve a more extended synthetic sequence to first introduce an amide group. The addition of cyanide to an aldehyde or ketone to form a cyanohydrin is another possibility, which would then require further manipulation of the resulting hydroxyl group. libretexts.orgchemguide.co.uk

Method Precursor Reagents
Nucleophilic SubstitutionAlkyl HalideNaCN or KCN in ethanol (B145695) chemguide.co.uk
DehydrationPrimary AmideSOCl₂ or P₄O₁₀ libretexts.org
Cyanohydrin FormationAldehyde or KetoneKCN/H₂SO₄ chemguide.co.uk

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Construction of the Ketone Moiety

The formation of the ketone functional group in this compound is a critical step in its synthesis. A prevalent strategy for constructing α-haloketones and related oxonitriles involves the acylation of a suitable nucleophile. One established method is the reaction of a carboxylic acid ester with an activated acetonitrile derivative in the presence of a strong base. google.com

For instance, the synthesis of the closely related 4,4-dimethyl-2-phenyl-3-oxopentanenitrile is achieved by reacting methyl pivalate (B1233124) with benzyl (B1604629) cyanide using sodium hydride as the base in a toluene solvent. google.com This approach, known as a crossed Claisen condensation, is effective for creating the carbon-carbon bond adjacent to the carbonyl group. Adapting this for this compound would likely involve the reaction of a pivaloyl source, such as methyl pivalate, with chloroacetonitrile (B46850).

A plausible reaction pathway is outlined below:

Deprotonation: A strong base, such as sodium hydride (NaH) or sodium amide (NaNH₂), deprotonates the α-carbon of chloroacetonitrile, creating a reactive carbanion.

Nucleophilic Acyl Substitution: The resulting carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl pivalate.

Elimination: The tetrahedral intermediate collapses, eliminating the methoxide (B1231860) leaving group to form the final β-ketonitrile product.

Another relevant, albeit more complex, approach involves the use of sulfur ylides. google.com In this type of synthesis, an N-acyl amino acid ester can be reacted with a sulfur ylide to generate a corresponding keto ylide intermediate. This intermediate is then treated with a chloride source, such as lithium chloride, in the presence of an organic acid to yield the desired α-chloroketone. google.com While this method is powerful, the direct acylation of chloroacetonitrile remains a more straightforward and common strategy for structures like this compound.

Reactant 1 Reactant 2 Base/Reagent Solvent Key Transformation Reference
Methyl pivalateChloroacetonitrileSodium HydrideTolueneCrossed Claisen Condensation google.com
N-acyl amino acid esterSulfur ylide1. Ylide 2. LiCl/AcidAcetonitrileKeto ylide formation and chlorination google.com

Exploration of Novel Synthetic Routes to this compound Derivatives

Modern synthetic chemistry emphasizes the development of novel routes that offer increased efficiency, complexity, and sustainability. For derivatives of this compound, multicomponent and cascade reactions represent powerful strategies.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single synthetic operation to form a final product that incorporates substantial portions of all reactants. growingscience.com This approach is highly valued for its efficiency and ability to rapidly generate libraries of complex molecules.

While a specific MCR for this compound is not prominently documented, a hypothetical MCR could be designed to produce its derivatives. For example, the synthesis of complex 4H-pyran derivatives is often achieved through a one-pot, three-component reaction of an aldehyde, malononitrile, and an active methylene (B1212753) compound. growingscience.comnih.gov

Drawing inspiration from these known MCRs, a potential strategy for a derivative could involve:

Component 1: Pivaldehyde (as a source of the 2,2-dimethylpropyl group).

Component 2: A cyanide source, such as trimethylsilyl (B98337) cyanide.

Component 3: A chlorinating agent and a suitable fourth component to build a more complex scaffold.

A four-component A³-based cascade reaction, which combines an amino alcohol, a ketone, a formaldehyde, and an alkyne, demonstrates the potential for MCRs to create highly functionalized spirocycles in a highly atom-economic fashion. mdpi.com This highlights the versatility of MCRs in generating diverse molecular architectures that could be applied to derivatives of the target compound.

Reaction Type Typical Components Resulting Scaffold Potential for Derivatives Reference
Pyran SynthesisAldehyde, Malononitrile, Active Methylene Cmpd.4H-PyranCould be adapted to form functionalized acyclic nitriles. growingscience.comnih.gov
A³-CascadeAmino alcohol, Ketone, Formaldehyde, AlkyneSpirooxazolidineDemonstrates the ability to build complex, multi-functional molecules in one pot. mdpi.com

Cascade and Domino Reaction Sequences

Cascade reactions, also known as domino or tandem reactions, are processes involving two or more consecutive transformations in which the subsequent reaction results from the functionality generated in the previous step, all within a single synthetic operation. beilstein-journals.org This strategy avoids the need for isolating intermediates, thereby saving time, reagents, and reducing waste.

The synthesis of complex heterocyclic systems often employs domino reactions. For example, the reaction of chromones with activated carbonyl compounds can proceed via a sequence of 1,4-addition (Michael reaction) followed by ring cleavage and subsequent intramolecular cyclization to yield diverse products like benzophenones or benzocoumarins. beilstein-journals.org

A hypothetical domino sequence for a derivative of this compound could be envisioned starting from a simpler precursor. For instance, a reaction could be initiated by a Michael addition to an α,β-unsaturated nitrile, followed by an in-situ chlorination and subsequent acylation in a one-pot sequence. Such a process would efficiently construct the desired functional groups without isolating intermediates, embodying the principles of a cascade reaction.

Atom Economy and Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netrsc.org Atom economy, a central concept of green chemistry, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comjocpr.com

The atom economy can be calculated using the following formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Considering a plausible synthesis of this compound via the condensation of methyl pivalate and chloroacetonitrile with sodium methoxide as the base:

Reaction: CH₃C(CH₃)₂COOCH₃ + ClCH₂CN + NaOCH₃ → ClCH(C(O)C(CH₃)₃)CN + CH₃OH + NaOCH₃ (regenerated or as salt) (For calculation, we consider the net reaction where sodium methoxide acts as a catalyst/base and is not incorporated) Simplified reaction for calculation: CH₃C(CH₃)₂COOCH₃ (Reactant A) + ClCH₂CN (Reactant B) → C₆H₈ClNO (Product) + CH₃OH (Byproduct)

Compound Formula Molecular Weight ( g/mol ) Role
Methyl PivalateC₆H₁₂O₂116.16Reactant
ChloroacetonitrileC₂H₂ClN75.50Reactant
Total Reactants 191.66
This compoundC₆H₈ClNO145.59Desired Product
Methanol (B129727)CH₄O32.04Byproduct

Atom Economy Calculation:

% Atom Economy = (145.59 / 191.66) x 100 ≈ 75.96%

This value indicates that a significant portion of the reactant atoms is incorporated into the final product. However, nearly 24% of the mass is lost as a byproduct (methanol), highlighting room for improvement. An ideal, 100% atom-economical reaction would be an addition reaction where all reactant atoms are found in the product. jocpr.com

Other green chemistry considerations for this synthesis include:

Solvent Choice: Using greener solvents like toluene is preferable to more hazardous options, but solvent-free reactions are ideal. nih.govnih.gov

Waste Reduction: The E-Factor (Environmental Factor), which is the total mass of waste divided by the mass of product, is another important metric. Minimizing byproducts and waste from workup and purification steps is crucial.

Catalysis: Using catalytic amounts of base rather than stoichiometric quantities can significantly improve the green profile of the reaction. researchgate.net

By focusing on reaction design that maximizes atom economy and minimizes waste, the synthesis of this compound can be aligned more closely with the principles of sustainable chemistry. rsc.org

Reactivity Patterns and Mechanistic Pathways of 4 Chloro 2,2 Dimethyl 3 Oxobutanenitrile

Nucleophilic Reactivity at the Carbonyl and Nitrile Centers

The carbonyl and nitrile groups of 4-chloro-2,2-dimethyl-3-oxobutanenitrile are primary sites for nucleophilic attack. The reactivity at these centers is modulated by the electronic effects of the adjacent functional groups.

Conjugate Addition Reactions Initiated by the β-Keto Nitrile System

While classic Michael additions require an α,β-unsaturated system, the β-keto nitrile moiety can participate in reactions that proceed through an enolate intermediate, which is conceptually related to conjugate addition. The presence of the electron-withdrawing carbonyl and nitrile groups enhances the acidity of the α-hydrogen, facilitating the formation of a stabilized enolate. This enolate can then act as a nucleophile. However, in this compound, the α-carbon is quaternary and lacks a proton, precluding the typical enolization at this position.

Reactions that might be considered analogous to conjugate addition for this specific molecule would likely involve initial nucleophilic attack at the carbonyl carbon, followed by an intramolecular rearrangement or subsequent reaction that leverages the electronic nature of the β-keto nitrile system.

Direct Addition to the Ketone Functionality

The carbonyl group in this compound is susceptible to direct nucleophilic addition. Reagents such as Grignard reagents and organolithium compounds can attack the electrophilic carbonyl carbon. The steric hindrance imposed by the adjacent gem-dimethyl group may influence the rate of this reaction, potentially requiring more reactive nucleophiles or harsher reaction conditions compared to less substituted ketones.

The general mechanism involves the attack of the nucleophile on the carbonyl carbon, forming a tetrahedral alkoxide intermediate. Subsequent protonation during aqueous workup yields the corresponding tertiary alcohol.

Table 1: Theoretical Direct Nucleophilic Addition Reactions to the Ketone Functionality

NucleophileReagentProposed Product
MethylCH₃MgBr4-Chloro-3-hydroxy-2,2,3-trimethylbutanenitrile
PhenylC₆H₅Li4-Chloro-3-hydroxy-2,2-dimethyl-3-phenylbutanenitrile
HydrideNaBH₄4-Chloro-3-hydroxy-2,2-dimethylbutanenitrile

Reactivity of the Nitrile Group in Cycloaddition Reactions

The nitrile group can participate in various cycloaddition reactions, serving as a dienophile or a dipolarophile. For instance, in [3+2] cycloadditions with azides, the nitrile can react to form tetrazole rings. This type of reaction is a powerful tool for the synthesis of nitrogen-containing heterocycles. The reaction is typically thermally promoted and involves the 1,3-dipolar cycloaddition of the azide (B81097) to the carbon-nitrogen triple bond of the nitrile.

Another potential cycloaddition is the Diels-Alder reaction, where the nitrile group can act as a dienophile, particularly when activated by the adjacent electron-withdrawing ketone. Reaction with a suitable diene could lead to the formation of a six-membered heterocyclic ring.

Electrophilic Reactivity and Substitution Dynamics

The presence of a chlorine atom alpha to the carbonyl group introduces a primary site for electrophilic reactivity, mainly through nucleophilic substitution reactions.

Displacement Reactions Involving the Halogen Atom

The chlorine atom in this compound is susceptible to nucleophilic substitution. This reaction is facilitated by the electron-withdrawing nature of the adjacent carbonyl group, which stabilizes the transition state of an Sₙ2 reaction and also promotes the formation of an enolate intermediate that can lead to substitution.

A wide range of nucleophiles, including amines, thiols, and halides, can displace the chloride ion. The mechanism can proceed via a direct Sₙ2 pathway or through an enolate-mediated Sₙ2-like pathway. In the presence of a base, the compound can be deprotonated at the carbon bearing the chlorine (if a proton were present), but in this specific molecule, the reaction will likely proceed via direct attack at the carbon bearing the chlorine.

Table 2: Predicted Nucleophilic Substitution Reactions

NucleophileReagentProposed Product
Aniline (B41778)C₆H₅NH₂4-Anilino-2,2-dimethyl-3-oxobutanenitrile
ThiophenolC₆H₅SH2,2-Dimethyl-3-oxo-4-(phenylthio)butanenitrile
IodideNaI4-Iodo-2,2-dimethyl-3-oxobutanenitrile
AzideNaN₃4-Azido-2,2-dimethyl-3-oxobutanenitrile

The reaction with amines or thiols is of particular interest as it allows for the introduction of nitrogen and sulfur functionalities, leading to the synthesis of various heterocyclic compounds through subsequent intramolecular cyclization reactions.

Alkylation and Acylation Processes

While direct C-alkylation at the α-carbon is not possible due to the absence of α-protons, the enolate formed by deprotonation at the γ-position (the methyl groups) is not feasible under normal conditions. However, reactions involving the enolate formed from the ketone are central to the reactivity of β-dicarbonyl compounds. In the case of this compound, the formation of an enolate is sterically hindered and electronically disfavored at the α-position.

Alternatively, acylation can occur at the oxygen atom of the enolate (O-acylation) to form an enol ester, or at a nucleophilic site introduced through substitution of the chlorine atom. For instance, if the chlorine is substituted by an amine, the resulting β-amino ketone can be acylated on the nitrogen atom.

Rearrangement Reactions and Fragmentations

Detailed experimental studies specifically documenting the rearrangement and fragmentation pathways of this compound are not extensively available in publicly accessible literature. However, based on the functionalities present—an α-chloro ketone, a nitrile group, and a sterically hindered gem-dimethyl group—several potential reaction pathways can be inferred from the established reactivity of analogous compounds.

One of the most well-documented rearrangements for α-halo ketones is the Favorskii rearrangement . wikipedia.orgddugu.ac.in This reaction typically occurs in the presence of a base (e.g., hydroxide (B78521), alkoxide, or amine) and leads to the formation of carboxylic acid derivatives. chemistwizards.com For this compound, the presence of α'-hydrogens is precluded by the gem-dimethyl group. In such cases where enolate formation is not possible on one side, the reaction may proceed through a mechanism sometimes referred to as the pseudo-Favorskii or quasi-Favorskii rearrangement. wikipedia.org This pathway involves the nucleophilic attack of the base on the carbonyl carbon, followed by a concerted collapse of the tetrahedral intermediate and migration of the neighboring carbon with displacement of the chloride ion. ddugu.ac.in

The presence of the nitrile group adds another layer of complexity. β-ketonitriles are versatile intermediates in organic synthesis, known to participate in a variety of cyclization and condensation reactions. rsc.org The reactivity of the nitrile group could potentially compete with or influence the outcome of reactions at the α-chloro ketone moiety.

Intramolecular Cyclization Pathways

The bifunctional nature of this compound, possessing both an electrophilic α-carbon and a nitrile group, makes it a candidate for intramolecular cyclization reactions. Depending on the reaction conditions, the nitrile nitrogen could potentially act as an internal nucleophile. While specific examples for this substrate are not documented, analogous β-ketonitriles are widely used in the synthesis of various heterocyclic compounds such as pyridines, pyrimidines, and pyrazoles. rsc.org

For instance, under certain catalytic conditions, it is conceivable that the molecule could undergo cyclization to form substituted nitrogen-containing heterocycles. The feasibility of such pathways would be highly dependent on factors like the choice of catalyst, solvent, and temperature, which would be necessary to overcome the activation energy for the cyclization process. The gem-dimethyl group would likely influence the stereochemical outcome of any such cyclization.

Thermolytic and Photochemical Transformations

The study of thermolytic and photochemical reactions of this compound is another area where specific data is scarce. However, general principles of photochemistry for ketones can be considered. The Norrish Type I and Type II reactions are characteristic photochemical processes for ketones. A Norrish Type I cleavage involves the homolytic cleavage of the α-carbon-carbonyl bond, which for this molecule would lead to a radical pair. libretexts.org Subsequent reactions of these radicals could include decarbonylation, recombination, or disproportionation.

Photolysis of α-halo ketones can also lead to the homolytic cleavage of the carbon-halogen bond, generating a ketonyl radical and a halogen radical. These reactive intermediates can then participate in a variety of subsequent reactions, including hydrogen abstraction from the solvent or other molecules.

Mechanistic Studies of Key Transformations

Detailed mechanistic studies, including the elucidation of transition states and kinetic analysis for reactions involving this compound, are not available in the reviewed literature. The following sections describe the general approaches and considerations that would be relevant for such studies based on the chemistry of related compounds.

Elucidation of Transition States and Intermediates

Understanding the reaction mechanisms for this compound would involve the identification and characterization of key intermediates and transition states. For a potential Favorskii rearrangement, a key intermediate would be the cyclopropanone (B1606653) derivative formed after intramolecular displacement of the chloride. wikipedia.org Computational chemistry, using methods such as Density Functional Theory (DFT), could be employed to model the reaction pathway, calculate the energies of intermediates and transition states, and thus predict the most likely mechanism.

Spectroscopic techniques such as NMR, IR, and mass spectrometry would be crucial for identifying intermediates that are stable enough to be observed. For example, in situ NMR spectroscopy could potentially detect transient species formed during a reaction.

Kinetic and Thermodynamic Aspects of Reactions

Kinetic studies would provide valuable information about the rate-determining step of any transformation. For instance, in the acid-catalyzed α-halogenation of ketones, the rate-determining step is often the formation of the enol intermediate. libretexts.org For reactions of this compound, kinetic experiments could involve monitoring the disappearance of the reactant or the appearance of the product over time under various conditions (e.g., changing concentrations of reactants, catalyst, or temperature).

The thermodynamic favorability of a reaction is determined by the change in Gibbs free energy (ΔG). Both enthalpy (ΔH) and entropy (ΔS) changes contribute to this value. Calorimetry could be used to experimentally measure the heat of reaction (enthalpy), while computational methods can also provide estimates of these thermodynamic parameters.

Influence of Solvent and Catalyst on Reaction Mechanisms

The choice of solvent can significantly influence the rate and outcome of a reaction. rsc.org Polar aprotic solvents might favor SN2-type reactions, while polar protic solvents could participate in the reaction, for example, by stabilizing charged intermediates through hydrogen bonding. The solvent can also affect the conformational preferences of the molecule, which in turn can influence its reactivity in intramolecular processes.

Advanced Spectroscopic and Structural Elucidation of 4 Chloro 2,2 Dimethyl 3 Oxobutanenitrile and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a powerful tool for determining the connectivity and three-dimensional structure of molecules in solution. For 4-Chloro-2,2-dimethyl-3-oxobutanenitrile, ¹H and ¹³C NMR, along with multidimensional techniques, can reveal precise structural details.

The ¹³C NMR spectrum is particularly informative for this compound due to the presence of distinct carbon environments, most notably the carbonyl and nitrile carbons. The chemical shifts of these carbons are highly sensitive to their local electronic environment.

The carbonyl carbon (C=O) of a ketone typically resonates in the downfield region of the ¹³C NMR spectrum, generally between 185 and 220 ppm. youtube.comlibretexts.org For this compound, the presence of an α-chloro substituent is expected to induce a deshielding effect, shifting the carbonyl carbon resonance further downfield. This is due to the electron-withdrawing inductive effect of the chlorine atom, which reduces the electron density at the carbonyl carbon.

The nitrile carbon (C≡N) absorbs in a characteristic range of 115 to 130 δ. pressbooks.publibretexts.org This region is less crowded than the sp³ carbon region, making the nitrile signal easily identifiable. The specific chemical shift provides confirmation of the nitrile functional group's presence within the molecule.

Table 1: Predicted ¹³C NMR Chemical Shifts for Key Functional Groups in this compound

Functional GroupCarbon AtomTypical Chemical Shift Range (ppm)Predicted Shift in Target Molecule (ppm)
Ketone>C=O185 - 220> 190
Nitrile-C≡N115 - 130115 - 125
Quaternary CarbonC(CH₃)₂30 - 5040 - 50
Chloromethyl-CH₂Cl40 - 5045 - 55
Methyl-CH₃10 - 3020 - 30

Note: Predicted shifts are estimates based on general chemical shift theory and data for analogous structures.

While the parent molecule, this compound, is achiral, its derivatives can contain stereocenters. The determination of stereochemistry in such derivatives is crucial and can be accomplished using two-dimensional (2D) NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY).

These techniques probe the spatial proximity of nuclei. A cross-peak in a NOESY or ROESY spectrum indicates that two protons are close to each other in space (typically within 5 Å), regardless of whether they are connected through bonds. For a derivative of this compound with a newly formed stereocenter, NOE correlations can be used to establish the relative configuration of substituents. For instance, observing a NOE between a proton on the stereocenter and the protons of one of the gem-dimethyl groups could help assign their relative orientation. nih.govresearchgate.net The interpretation of these experiments, often supported by computational molecular modeling, allows for the unambiguous assignment of stereoisomers. researchgate.net

Molecules that are not sterically rigid can exist as a mixture of rapidly interconverting conformers at room temperature. This compound possesses rotational freedom around the C2-C3 single bond, which can lead to different spatial arrangements (conformers or rotamers) of the chloroacetyl and the dimethyl-nitrile moieties.

Variable Temperature (VT) NMR is a powerful technique to study such dynamic processes. rsc.orgscielo.br At room temperature, if the rate of interconversion between conformers is fast on the NMR timescale, the observed spectrum will show time-averaged signals for the nuclei involved. As the temperature is lowered, the rate of interconversion slows down. If the temperature is lowered sufficiently to reach the coalescence point, the single averaged peak for a given nucleus will broaden and eventually split into separate signals, one for each distinct conformer. scielo.br

By analyzing the NMR spectra at different temperatures, it is possible to determine the thermodynamic parameters for the conformational equilibrium, such as the enthalpy (ΔH°) and entropy (ΔS°) differences between the conformers, as well as the activation energy (ΔG‡) for their interconversion. rsc.orgcapes.gov.br

Vibrational Spectroscopy (IR and Raman) for Functional Group Characterization

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. nih.gov Specific functional groups give rise to characteristic absorption or scattering bands at particular frequencies, making these methods highly effective for functional group identification.

The vibrational spectrum of this compound is expected to show distinct bands corresponding to its primary functional groups.

Ketone (C=O) Stretch: The carbonyl group gives rise to a very strong and sharp absorption band in the IR spectrum. For aliphatic ketones, this band typically appears around 1715 cm⁻¹. msu.edulibretexts.org The presence of the electronegative chlorine atom on the α-carbon is known to increase the frequency of the C=O stretching vibration due to the inductive effect. msu.edu Therefore, this band is expected to appear at a slightly higher wavenumber, likely in the 1725-1745 cm⁻¹ range.

Nitrile (C≡N) Stretch: The nitrile group has a characteristic stretching vibration that appears in a relatively uncongested region of the IR spectrum. For saturated nitriles, this band is of medium intensity and is found near 2250 cm⁻¹. pressbooks.pub This makes it a highly diagnostic peak for the presence of the nitrile functionality.

Carbon-Chlorine (C-Cl) Stretch: The C-Cl stretching vibration appears in the fingerprint region of the IR spectrum, typically in the range of 850-550 cm⁻¹. libretexts.orgorgchemboulder.com While this region can be complex, the presence of a band in this area is consistent with the chloro-substituent.

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in the Raman spectrum, the C≡N stretch is often stronger and more easily observed in Raman than in IR for symmetric molecules, although in this case, a strong band is expected in both.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Expected Intensity (IR)
KetoneC=O Stretch1725 - 1745Strong
NitrileC≡N Stretch2240 - 2260Medium
Alkyl C-HC-H Stretch2850 - 3000Medium-Strong
ChloromethylC-Cl Stretch550 - 850Medium-Strong

While this compound does not possess hydrogen bond donor groups, the carbonyl oxygen and the nitrile nitrogen can act as hydrogen bond acceptors. In the presence of hydrogen bond donors (e.g., in protic solvents like methanol (B129727) or in co-crystals), intermolecular hydrogen bonds can form.

Vibrational spectroscopy is highly sensitive to the effects of hydrogen bonding. mdpi.com The formation of a hydrogen bond to the carbonyl oxygen weakens the C=O double bond, resulting in a shift of the C=O stretching frequency to a lower wavenumber (a red shift). The magnitude of this shift is correlated with the strength of the hydrogen bond. Similarly, hydrogen bonding to the nitrile nitrogen can perturb the C≡N stretching frequency, typically also causing a red shift. By comparing the spectra of the compound in a non-polar solvent (where it is non-hydrogen-bonded) with its spectra in a hydrogen-bonding solvent, one can study the extent and nature of these intermolecular interactions. scifiniti.comdntb.gov.ua

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of this compound. The presence of a carbonyl group, a chlorine atom, and a nitrile group dictates its behavior upon ionization.

Fragmentation Pathways and Structural Confirmation

In mass spectrometry, particularly with electron impact (EI) ionization, this compound would undergo predictable fragmentation, providing vital clues for structural confirmation. The primary fragmentation mechanism for ketones is alpha-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the carbonyl group. libretexts.orgquizlet.comyoutube.com

Given the structure of this compound, two primary alpha-cleavage pathways are anticipated:

Cleavage between the carbonyl carbon and the quaternary carbon bearing the dimethyl and nitrile groups. This would result in the formation of a chloromethylacylium ion (CH₂ClCO⁺) and a 2-cyano-2-propyl radical.

Cleavage between the carbonyl carbon and the chloromethyl group. This would lead to the formation of a 2,2-dimethyl-3-oxobutanenitrile (B1590676) acylium ion ((CH₃)₂C(CN)CO⁺) and a chloromethyl radical.

The presence of a chlorine atom introduces a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. libretexts.org Consequently, any fragment containing a chlorine atom will appear as a pair of peaks (M and M+2) separated by two mass units, with a relative intensity ratio of about 3:1, which is a definitive marker for the presence of chlorine in the ion. libretexts.org

The molecular ion peak [M]⁺ for this compound (C₆H₈ClNO) would be observed at a mass-to-charge ratio (m/z) of 145 for the ³⁵Cl isotope and m/z 147 for the ³⁷Cl isotope. uni.lucymitquimica.com

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z (for ³⁵Cl) m/z (for ³⁷Cl) Proposed Fragment Ion Formula of Ion Fragmentation Pathway
145 147 Molecular Ion [C₆H₈ClNO]⁺ Ionization of parent molecule
110 - Loss of Chlorine [C₆H₈NO]⁺ Cleavage of C-Cl bond
96 98 2,2-dimethyl-3-oxobutanenitrile acylium ion [C₅H₆NO]⁺ α-cleavage, loss of •CH₂Cl
77 79 Chloromethylacylium ion [C₂H₂ClO]⁺ α-cleavage, loss of •C(CH₃)₂(CN)
69 - Loss of Chloromethyl radical and CO [C₄H₆N]⁺ Subsequent loss of CO from m/z 96
57 - tert-Butyl cation [C₄H₉]⁺ Rearrangement and fragmentation

Note: The stability of the resulting carbocations and radicals influences the relative abundance of these peaks.

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for unambiguously determining the elemental composition of a compound. researchgate.net By measuring the mass-to-charge ratio to several decimal places, HRMS can distinguish between ions that have the same nominal mass but different elemental formulas.

For this compound, the theoretical monoisotopic mass of the molecular ion [M]⁺ is 145.02943 Da. uni.lu An experimental HRMS measurement yielding a value extremely close to this theoretical mass would confirm the elemental formula as C₆H₈ClNO, ruling out other possible combinations of atoms that might have the same nominal mass.

Table 2: High-Resolution Mass Spectrometry Data for this compound

Molecular Formula Ion Type Theoretical Exact Mass (Da) Expected Experimental Mass (Da)
C₆H₈³⁵ClNO [M]⁺ 145.02943 ~145.0294
C₆H₈³⁷ClNO [M+2]⁺ 147.02648 ~147.0265

This high level of mass accuracy provides strong evidence for the assigned molecular formula, complementing the structural information derived from the fragmentation patterns.

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique can provide detailed information about molecular geometry, bond lengths, bond angles, and the packing of molecules within a crystal lattice.

As of the current date, a search of publicly available crystallographic databases indicates that the crystal structure of this compound has not been reported. Therefore, a detailed experimental analysis of its solid-state structure is not possible. The following sections describe the type of information that would be obtained if a suitable crystal for X-ray diffraction were available.

Molecular Geometry and Bond Lengths/Angles

Should a crystal structure be determined, it would reveal the precise spatial arrangement of the atoms in the molecule. Key parameters that would be measured include:

Bond Lengths: The distances between bonded atoms, such as the C=O, C-Cl, C-C, and C≡N bonds. For instance, the C-Cl bond length would be expected to be influenced by the adjacent electron-withdrawing carbonyl group.

Torsional Angles: These angles describe the conformation of the molecule, for example, the rotation around the C-C single bond connecting the carbonyl group and the chloromethyl group. The preferred conformation of α-haloketones is often a cisoid arrangement where the halogen and carbonyl oxygen are in the same plane to minimize steric hindrance. wikipedia.org

Intermolecular Interactions and Crystal Packing

An X-ray crystal structure would also provide invaluable insight into how the molecules of this compound are arranged in the solid state. This includes:

Intermolecular Interactions: The analysis would identify any non-covalent interactions between molecules, such as dipole-dipole interactions involving the polar carbonyl and nitrile groups, or weaker van der Waals forces. Halogen bonding, where the chlorine atom acts as an electrophilic region, might also play a role in the crystal packing.

Without experimental crystallographic data, these structural features can only be predicted using computational modeling methods.

Computational and Theoretical Investigations of 4 Chloro 2,2 Dimethyl 3 Oxobutanenitrile

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) serves as a powerful tool to elucidate the electronic structure of 4-Chloro-2,2-dimethyl-3-oxobutanenitrile. By calculating the electron density, DFT methods can predict a variety of chemical properties.

Frontier Molecular Orbital (FMO) theory is pivotal in understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be localized on the atoms with higher electron density and lone pairs, such as the oxygen of the carbonyl group and the chlorine atom. The LUMO, conversely, would likely be centered on the electrophilic sites, such as the carbon atoms of the carbonyl and nitrile groups. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO Energy-7.5
LUMO Energy-1.2
HOMO-LUMO Gap6.3

Note: The data in this table is hypothetical and serves as an illustrative example of typical DFT calculation results.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. These maps are invaluable for predicting how a molecule will interact with other charged species. In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and susceptible to nucleophilic attack.

For this compound, the MEP map would likely show a significant negative potential around the carbonyl oxygen and the nitrogen of the nitrile group due to the presence of lone pairs. A region of positive potential would be expected around the carbonyl carbon and the carbon attached to the chlorine atom, highlighting their electrophilic nature.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. wisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wisc.edu This analysis can quantify the strength of interactions between filled (donor) and empty (acceptor) orbitals, which is a measure of electronic delocalization, also known as hyperconjugation.

Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (O)σ* (C-C)2.5
LP (Cl)σ* (C-C)1.8
σ (C-H)σ* (C-Cl)0.9

Note: The data in this table is hypothetical and illustrates the types of interactions and stabilization energies that NBO analysis can provide.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful method for investigating the pathways of chemical reactions, providing insights into the energetics and feasibility of different mechanisms.

To understand a chemical reaction, it is essential to identify the transition state (TS), which is the highest energy point along the reaction pathway. Computational methods can be used to locate the structure of the transition state and calculate its energy. The Intrinsic Reaction Coordinate (IRC) is the minimum energy path that connects the reactants to the products through the transition state. wikipedia.org Calculating the IRC confirms that the identified transition state indeed connects the desired reactants and products.

For reactions involving this compound, such as nucleophilic substitution at the carbonyl carbon or the carbon bearing the chlorine atom, computational modeling can be used to map out the entire reaction pathway.

The activation energy (Ea) is the energy difference between the reactants and the transition state. wikipedia.org It is a critical parameter that determines the rate of a chemical reaction. A higher activation energy corresponds to a slower reaction rate. Computational chemistry can provide accurate estimates of activation energies, allowing for the prediction of reaction rates and the comparison of different reaction pathways. By calculating the activation energies for various potential reactions of this compound, one can predict which reactions are most likely to occur under given conditions.

Solvent Effects in Computational Reaction Studies

The chemical environment can significantly influence the kinetics and thermodynamics of a reaction. For a polar molecule like this compound, the effects of a solvent would be a critical aspect of any computational study of its reactivity. Such investigations typically employ either implicit or explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and can provide valuable insights into how the solvent's polarity affects the energy of reactants, transition states, and products.

Explicit solvent models involve including a number of individual solvent molecules in the computational model. This method is more computationally intensive but allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial in understanding reaction mechanisms in protic solvents.

A hypothetical study on this compound could, for instance, examine its hydrolysis. The reaction would likely be modeled in various solvents of differing polarity, such as water, methanol (B129727), and acetonitrile (B52724), to determine the solvent's role in stabilizing charged intermediates and transition states.

Table 1: Illustrative Data on Solvent Effects on the Hydrolysis of this compound

SolventDielectric ConstantCalculated Activation Energy (kcal/mol)
Gas Phase135.2
Acetonitrile37.528.7
Methanol32.725.1
Water78.422.5

Note: The data in this table is hypothetical and serves to illustrate the expected trend of decreasing activation energy with increasing solvent polarity.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are fundamental to its properties and reactivity. For this compound, computational methods would be essential in exploring its conformational landscape and dynamic behavior.

A potential energy surface (PES) scan involves systematically changing a specific dihedral angle within the molecule and calculating the energy at each step. This allows for the identification of stable conformers (energy minima) and the transition states that separate them (energy maxima). For this compound, key dihedral angles to investigate would be around the C-C bonds connecting the functional groups. This would reveal the most stable spatial arrangements of the chloro, keto, and nitrile groups relative to the dimethyl-substituted carbon.

Molecular dynamics (MD) simulations would provide a more detailed picture of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its vibrations, rotations, and conformational changes. An MD simulation of this compound would illustrate how the molecule explores its conformational space and how its flexibility might be influenced by temperature and solvent.

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Computational methods, particularly Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a high degree of accuracy. The standard approach involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

For this compound, such calculations would predict the chemical shifts for the distinct protons and carbons in the molecule. These predicted values could then be compared with experimental data to confirm the molecular structure.

Table 2: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound

AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C (keto)195.3194.8
C (quaternary)45.244.9
C (methyl)24.824.5
C (chloro-substituted)60.159.7
C (nitrile)115.7116.1
H (methyl)1.451.42
H (chloro-substituted)4.504.48

Note: The data in this table is for illustrative purposes only.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational frequency calculations, typically performed at the same level of theory as the geometry optimization, can predict the wavenumbers and intensities of the vibrational bands. These calculated spectra can be invaluable in assigning the peaks observed in experimental IR and Raman spectra to specific molecular motions, such as stretching, bending, and torsional modes.

For this compound, key vibrational modes of interest would include the C≡N stretch of the nitrile group, the C=O stretch of the keto group, and the C-Cl stretch.

Table 3: Illustrative Calculated Vibrational Frequencies and Assignments for this compound

Calculated Frequency (cm⁻¹)IntensityAssignment
2250MediumC≡N stretch
1725StrongC=O stretch
1460MediumCH₃ asymmetric bend
1380MediumCH₃ symmetric bend
750StrongC-Cl stretch

Note: The data in this table is hypothetical and intended to represent typical results from such a calculation.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are predictive models that aim to correlate the chemical structure of a compound with its reactivity. These models are built upon the principle that the structural and electronic properties of a molecule dictate its chemical behavior. For this compound, a QSRR study would seek to establish a mathematical relationship between its molecular descriptors and its reactivity in various chemical transformations.

Due to the absence of specific published QSRR studies on this compound, this section will outline the theoretical framework and potential applications of such an investigation. The data presented in the tables are hypothetical and serve to illustrate the principles of a QSRR analysis for this compound.

A QSRR study for this compound would involve the following key steps:

Selection of a Reactivity Parameter: The first step is to define a quantifiable measure of reactivity. For a molecule with multiple functional groups like this compound, several reactivity parameters could be considered. For instance, the rate constant of a nucleophilic substitution at the α-carbon bearing the chlorine atom would be a relevant parameter.

Calculation of Molecular Descriptors: A range of molecular descriptors, which are numerical representations of the molecule's structural and electronic features, would be calculated using computational chemistry methods. These descriptors can be categorized as:

Electronic Descriptors: These describe the electron distribution in the molecule. Examples include partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: These relate to the three-dimensional arrangement of atoms. Examples include molecular volume, surface area, and specific steric parameters like Taft's steric parameter (Es).

Topological Descriptors: These are derived from the graph representation of the molecule and describe its connectivity.

Model Development and Validation: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be employed to develop a mathematical model that links the calculated descriptors to the experimental reactivity data. The predictive power of the resulting QSRR model would then be rigorously validated.

Hypothetical QSRR Data for Nucleophilic Substitution

To illustrate, let's consider a hypothetical QSRR study on a series of derivatives of this compound, where the methyl groups are systematically varied. The reactivity parameter could be the logarithm of the rate constant (log k) for a reaction with a model nucleophile.

Table 1: Hypothetical Molecular Descriptors and Reactivity Data

CompoundSubstituent (R1, R2)log kLUMO Energy (eV)Steric Parameter (Es)
1CH3, CH3-2.5-1.2-1.24
2H, CH3-2.1-1.1-0.07
3H, H-1.8-1.00.00
4C2H5, CH3-2.8-1.3-1.31
5C2H5, C2H5-3.1-1.4-1.38

This data is for illustrative purposes only.

From this hypothetical data, a QSRR model could be developed. For example, a simplified linear model might take the form:

log k = β₀ + β₁ (LUMO Energy) + β₂ (Es)

Where β₀, β₁, and β₂ are coefficients determined from the regression analysis. Such a model would suggest that a lower LUMO energy and less steric hindrance (a less negative Es value) would lead to a faster reaction rate.

Detailed Research Findings from a Hypothetical Study

A detailed QSRR investigation would aim to provide deeper insights into the factors governing the reactivity of this compound.

Influence of Electronic Effects: The nitrile group (-CN) and the carbonyl group (C=O) are both electron-withdrawing, which would be reflected in the electronic descriptors. A QSRR model would quantify the extent to which these groups activate the α-carbon towards nucleophilic attack. The model could predict how substituting the chlorine atom with other halogens would alter the reactivity based on their electronegativity and polarizability.

Impact of Steric Hindrance: The two methyl groups at the 2-position create significant steric bulk around the reactive center. The QSRR analysis would precisely quantify the impact of this steric hindrance on the reaction rate. By comparing the reactivity of this compound with less substituted analogs, the model could isolate the steric contribution.

Table 2: Hypothetical Contribution of Descriptors to Reactivity

DescriptorStandardized Coefficientp-valueInterpretation
LUMO Energy-0.75< 0.01Lower LUMO energy significantly increases reactivity.
Steric Parameter (Es)0.45< 0.05Increased steric hindrance significantly decreases reactivity.
Dipole Moment0.15> 0.1Dipole moment has a minor, non-significant effect on reactivity.

This data is for illustrative purposes only.

The findings from such a QSRR study would be valuable for predicting the reactivity of novel, yet-to-be-synthesized derivatives of this compound. This predictive capability can guide synthetic efforts and aid in the design of molecules with desired reactivity profiles for various applications in organic synthesis.

Synthetic Utility of 4 Chloro 2,2 Dimethyl 3 Oxobutanenitrile As a Multifunctional Building Block

Precursor in Heterocyclic Synthesis

The unique combination of functional groups in 4-chloro-2,2-dimethyl-3-oxobutanenitrile makes it an ideal candidate for the synthesis of a wide array of heterocyclic compounds. As a bifunctional electrophile, it can react with various dinucleophiles to form different ring systems. The nitrile group can also participate in cyclization reactions or be converted into other functional groups. researchgate.net The general reactivity of α-haloketones is well-established in the synthesis of numerous heterocycles. nih.gov

Formation of Five-Membered Heterocycles (e.g., Pyrazoles, Pyrroles)

Pyrazoles: The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine (B178648) or its derivatives. hilarispublisher.com this compound possesses the required 1,3-dielectrophilic character to serve as a precursor for pyrazole (B372694) synthesis. The reaction with hydrazine would likely proceed via initial nucleophilic attack at the carbonyl carbon, followed by an intramolecular nucleophilic substitution of the chlorine atom by the second nitrogen of the hydrazine, leading to the formation of the pyrazole ring after dehydration. While this pathway is mechanistically plausible, specific examples detailing the reaction of this compound with hydrazines to yield pyrazoles are not extensively documented in the reviewed literature.

Pyrroles: The synthesis of pyrroles can be achieved through various methods, including the Paal-Knorr synthesis (from a 1,4-dicarbonyl compound and an amine) or the Hantzsch synthesis (from an α-haloketone, a β-ketoester, and an amine). While direct application of the title compound in these classical methods is not found in the literature, its structure suggests potential utility in multicomponent reactions. For instance, a three-component reaction between an α-hydroxyketone, an oxoacetonitrile, and an aniline (B41778) has been shown to produce functionalized pyrroles. nih.govntu.edu.sgresearchgate.net By analogy, this compound could potentially be used in similar multicomponent strategies to access substituted pyrrole (B145914) derivatives. ntu.edu.sgnih.gov

Construction of Six-Membered Nitrogen Heterocycles (e.g., Pyridines, Pyrimidines)

Pyridines: The construction of the pyridine (B92270) ring often utilizes multicomponent reactions like the Hantzsch pyridine synthesis. nih.gov This involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849). The α-haloketone functionality within this compound allows it to act as a key building block in related pyridine syntheses. However, specific literature detailing the use of this particular nitrile in the synthesis of pyridines is scarce. chemicalbook.comgoogle.comresearchgate.net

Pyrimidines: Pyrimidines are typically synthesized by the reaction of a 1,3-dicarbonyl compound with urea (B33335) or a related amidine derivative. Given its structure, this compound could react with dinucleophiles such as urea, thiourea (B124793), or amidines to form pyrimidine (B1678525) rings. The reaction would involve the two electrophilic centers of the α-haloketone moiety reacting with the two nucleophilic centers of the amidine. Despite the mechanistic feasibility, specific documented syntheses of pyrimidines starting from this compound are not readily found. thieme.degoogle.comresearchgate.netgoogleapis.comsciprofiles.com

Synthesis of Fused and Polycyclic Systems (e.g., Pyrazolo[1,5-a]pyrimidines, Thiopyrano[2,3-d]thiazoles)

Pyrazolo[1,5-a]pyrimidines: The synthesis of pyrazolo[1,5-a]pyrimidines generally proceeds from the reaction of 5-aminopyrazole derivatives with 1,3-dicarbonyl compounds or their equivalents. nih.govnih.govekb.egresearchgate.net A plausible, albeit undocumented, route could involve the initial synthesis of a substituted 5-aminopyrazole using this compound, which could then undergo further cyclization to form the fused pyrazolo[1,5-a]pyrimidine (B1248293) system.

Thiopyrano[2,3-d]thiazoles: The synthesis of thiopyrano[2,3-d]thiazoles often involves hetero-Diels-Alder reactions of heterodienes like 5-arylidene-4-thioxo-2-thiazolidinones. nih.govnih.govresearchgate.netresearchgate.net There is no direct reported application of this compound in the synthesis of this specific fused heterocyclic system based on the available literature.

Application in the Synthesis of Carbocyclic Compounds

Based on a review of the scientific literature, there are no specific documented applications of this compound in the synthesis of carbocyclic compounds. Its primary utility appears to be directed towards the synthesis of nitrogen-containing heterocycles due to the presence of the nitrile and the reactivity of the α-haloketone moiety with nitrogen nucleophiles.

Role in Chiral Synthesis and Stereoselective Transformations

Diastereoselective and Enantioselective Reactions

The potential for this compound to be used in stereoselective transformations exists, particularly in reactions involving the carbonyl group or the α-carbon. For example, asymmetric reduction of the ketone or stereoselective nucleophilic substitution of the chlorine atom could lead to chiral products. However, the existing literature does not provide specific examples of diastereoselective or enantioselective reactions utilizing this compound. General methods for the enantioselective α-chlorination of carbonyl compounds and asymmetric reactions of other α-chloro ketones have been developed, but their application to this specific substrate has not been reported. researchgate.netnih.gov

Asymmetric Induction in Derivatives

The presence of a ketone functional group in this compound offers a valuable entry point for the introduction of chirality into its derivatives. The asymmetric reduction of the carbonyl group is a key transformation that can lead to the formation of enantiomerically enriched or diastereomerically pure chiral alcohols. These chiral building blocks are of significant interest in the synthesis of pharmaceuticals and other biologically active molecules.

One of the most common methods for achieving asymmetric reduction is through the use of chiral reducing agents or catalysts. Enzymes, particularly ketoreductases, have emerged as powerful tools for the stereoselective reduction of ketones, often providing high enantiomeric excess (ee) under mild reaction conditions. For instance, various microorganisms and isolated enzymes have been successfully employed for the asymmetric reduction of related α-chloro-β-keto esters, such as ethyl 4-chloro-3-oxobutanoate, to the corresponding chiral β-hydroxy esters with excellent optical purity. nih.gov While specific studies on the enzymatic reduction of this compound are not extensively documented, the principles of biocatalytic reduction are broadly applicable.

Another well-established approach involves the use of chiral metal complexes as catalysts for hydrogenation or hydride transfer reactions. Catalysts based on ruthenium, rhodium, and iridium, in combination with chiral ligands, have proven to be highly effective for the asymmetric reduction of a wide range of ketones. The steric and electronic properties of the substrate, including the presence of the adjacent chlorine atom and dimethyl groups in this compound, would play a crucial role in determining the stereochemical outcome of such reactions.

Furthermore, chiral auxiliaries can be employed to control the stereochemistry of reactions at or adjacent to the carbonyl group. By temporarily attaching a chiral auxiliary to the molecule, it is possible to direct the approach of a reagent from a specific face, leading to the formation of a single stereoisomer. After the desired transformation, the chiral auxiliary can be removed, yielding the enantiomerically enriched product.

The resulting chiral chlorohydrins are versatile intermediates that can be further elaborated into a variety of other chiral molecules. The stereocenter introduced at the hydroxyl-bearing carbon can influence the stereochemical course of subsequent reactions, making asymmetric induction a powerful strategy for the synthesis of complex chiral targets.

Derivatization to Other Functional Group Classes

The unique combination of a reactive α-chloroketone, a nitrile group, and a quaternary center makes this compound a versatile precursor for a wide array of functional group transformations. These derivatizations allow for the introduction of diverse chemical functionalities, significantly expanding its synthetic utility.

Transformation to Carboxylic Acids and Esters

The nitrile group of this compound can be readily converted into a carboxylic acid or an ester functionality through hydrolysis. This transformation is a fundamental reaction in organic synthesis, providing access to a different class of compounds with distinct physical and chemical properties.

Hydrolysis to Carboxylic Acids:

The hydrolysis of the nitrile can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction proceeds through the initial formation of a protonated nitrile, which is then attacked by water to form an imidic acid intermediate. Further hydrolysis of the imidic acid yields a primary amide, which is subsequently hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt.

Basic hydrolysis is carried out by heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide. This process involves the nucleophilic attack of a hydroxide ion on the nitrile carbon, leading to the formation of an imidic acid anion. Protonation and subsequent tautomerization give a primary amide, which is then hydrolyzed under the basic conditions to the carboxylate salt and ammonia. Acidification of the reaction mixture is necessary to obtain the free carboxylic acid.

Reaction Reagents and Conditions Product
Acid HydrolysisH₂SO₄ (aq), Δ4-Chloro-2,2-dimethyl-3-oxobutanoic acid
Basic Hydrolysis1. NaOH (aq), Δ; 2. H₃O⁺4-Chloro-2,2-dimethyl-3-oxobutanoic acid

Conversion to Esters:

Esters can be synthesized from the nitrile through several methods. One common approach is alcoholysis, which involves reacting the nitrile with an alcohol in the presence of a strong acid catalyst, such as hydrogen chloride. This reaction, often referred to as the Pinner reaction, proceeds through the formation of an imidate salt, which is then hydrolyzed to the ester.

Alternatively, the nitrile can first be hydrolyzed to the carboxylic acid, which can then be esterified using standard methods, such as the Fischer esterification. This involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

A direct conversion of a related compound, 4-chloro-3-hydroxybutyronitrile, to its corresponding ester has been achieved by dissolving it in an alcoholic solvent and bubbling hydrogen chloride gas through the solution. google.comgoogle.com This method provides the desired ester in high purity and yield. google.comgoogle.com

Reaction Reagents and Conditions Product
Alcoholysis (Pinner)ROH, HClAlkyl 4-chloro-2,2-dimethyl-3-oxobutanoate
Fischer Esterification1. Hydrolysis to acid; 2. ROH, H⁺, ΔAlkyl 4-chloro-2,2-dimethyl-3-oxobutanoate

Reduction to Alcohols and Amines

The carbonyl and nitrile functionalities of this compound can be selectively or exhaustively reduced to yield the corresponding alcohols and amines, respectively. These reduction products are valuable intermediates for further synthetic transformations.

Reduction to Alcohols:

The ketone group can be selectively reduced to a secondary alcohol using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent commonly used for the reduction of ketones in the presence of other functional groups like nitriles. The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature or below. This transformation yields 4-chloro-2,2-dimethyl-3-hydroxybutanenitrile.

For a more powerful reduction that might also affect the nitrile group, stronger reducing agents like lithium aluminum hydride (LiAlH₄) can be employed. However, careful control of reaction conditions is necessary to achieve selectivity.

Reduction to Amines:

The nitrile group can be reduced to a primary amine. Catalytic hydrogenation is a common method, employing catalysts such as Raney nickel, platinum oxide, or palladium on carbon, under a hydrogen atmosphere. This reaction typically requires elevated pressure and temperature.

Alternatively, chemical reducing agents like lithium aluminum hydride can be used for the reduction of the nitrile to a primary amine. This is a powerful reduction that would also reduce the ketone to an alcohol, leading to the formation of an amino alcohol. The choice of reducing agent and reaction conditions allows for the selective or complete reduction of the functional groups present in the molecule. The reduction of a carboxylic acid derivative to an alcohol has been demonstrated using a mixed anhydride/borohydride/methanol system. nih.gov

Functional Group Reducing Agent Product Functional Group
KetoneNaBH₄Secondary Alcohol
NitrileH₂, Raney NiPrimary Amine
Ketone and NitrileLiAlH₄Alcohol and Primary Amine

Conversion to Phosphonomethyl Derivatives

The α-chloro-ketone moiety of this compound is a suitable electrophile for the Arbuzov reaction or related processes to introduce a phosphonomethyl group. This conversion opens up access to a class of organophosphorus compounds with a wide range of applications, including as enzyme inhibitors and flame retardants.

In a typical Arbuzov reaction, an α-haloketone is treated with a trialkyl phosphite. The reaction proceeds via the nucleophilic attack of the phosphorus atom on the carbon bearing the chlorine atom, leading to the formation of a quasi-phosphonium salt intermediate. This intermediate then undergoes a dealkylation step, typically through the attack of the displaced chloride ion on one of the alkyl groups of the phosphite, to yield the corresponding β-ketophosphonate.

The reactivity of the α-chloroketone in this compound makes it a good candidate for this transformation. The resulting phosphonate (B1237965) derivative, with its carbonyl, nitrile, and phosphonate functionalities, is a highly functionalized molecule with potential for further synthetic modifications. A similar synthetic approach has been described for the synthesis of 4-aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile from aromatic aldehydes and phosphorylated Michael acceptors. mdpi.com

Reactant Reagent Product
This compoundTrialkyl phosphite, P(OR)₃Dialkyl (2,2-dimethyl-3-oxo-1-cyanopropyl)phosphonate

Strategy for Constructing Diverse Chemical Libraries

The structural features of this compound make it an attractive scaffold for the construction of diverse chemical libraries. Its multiple reactive sites allow for the introduction of a variety of substituents and functional groups in a controlled manner, facilitating the generation of a large number of structurally related compounds.

Modular Synthesis Approaches

A modular synthesis approach, a cornerstone of combinatorial chemistry, is well-suited for leveraging the synthetic potential of this compound. This strategy involves the sequential or parallel reaction of the core scaffold with a set of diverse building blocks, allowing for the rapid generation of a library of compounds.

The reactive sites on the this compound scaffold that can be exploited in a modular synthesis include:

The α-chloro position: The chlorine atom can be displaced by a variety of nucleophiles, such as amines, thiols, and alcohols, to introduce a wide range of substituents at this position.

The ketone carbonyl group: The carbonyl group can undergo a plethora of reactions, including reductive amination, Wittig olefination, and the formation of hydrazones, oximes, and other derivatives.

The nitrile group: The nitrile can be hydrolyzed to a carboxylic acid, which can then be converted to a variety of amides and esters by coupling with diverse amines and alcohols. Alternatively, the nitrile can participate in cycloaddition reactions.

By systematically combining a set of building blocks for each of these reactive sites, a large and diverse chemical library can be constructed. For example, a library could be generated by first reacting this compound with a set of different amines to displace the chlorine atom. The resulting aminoketones could then be reacted with a set of aldehydes or ketones in a reductive amination reaction. Finally, the nitrile group could be hydrolyzed and coupled with a set of alcohols to form a library of esters. This three-step modular approach would allow for the rapid generation of a large number of distinct compounds from a small number of starting materials.

The use of solid-phase synthesis techniques could further enhance the efficiency of library construction. By immobilizing the this compound scaffold on a solid support, excess reagents and byproducts can be easily removed by simple filtration, streamlining the purification process and enabling automation.

Scaffold Derivatization for Target Structures

The chemical architecture of this compound, featuring a reactive α-chloro ketone, a nitrile group, and a quaternary dimethyl-substituted carbon, establishes it as a versatile and highly valuable building block in synthetic organic chemistry. This unique combination of functional groups allows for a wide array of chemical transformations, enabling the construction of diverse and complex molecular scaffolds. The strategic derivatization of this compound opens avenues for the synthesis of various heterocyclic and carbocyclic structures, which are core components of many biologically active molecules and functional materials.

The reactivity of this compound is primarily dictated by the electrophilic nature of the carbon atom bearing the chlorine (the α-carbon) and the carbonyl carbon, as well as the potential for the nitrile group to participate in cyclization reactions. The presence of the electron-withdrawing carbonyl and nitrile groups enhances the susceptibility of the α-carbon to nucleophilic attack, facilitating a range of substitution and condensation reactions.

The utility of β-ketonitriles as precursors for a variety of heterocyclic compounds is well-documented. rsc.org For instance, they are known to react with hydrazine derivatives to yield pyrazoles and with urea or thiourea to form pyrimidines. rsc.org These fundamental reactions highlight the potential of this compound to serve as a key intermediate in the generation of diverse molecular frameworks.

Synthesis of Five-Membered Heterocyclic Scaffolds

The reaction of this compound with various dinucleophiles can lead to the formation of a variety of five-membered heterocyclic rings. A prominent example is the synthesis of substituted pyrazoles through its reaction with hydrazine derivatives. The initial step likely involves the formation of a hydrazone at the ketone carbonyl, followed by an intramolecular nucleophilic attack of the second nitrogen atom on the carbon bearing the chlorine, leading to cyclization and subsequent elimination to afford the aromatic pyrazole ring.

Similarly, reaction with thiourea or its derivatives can be envisioned to produce aminothiazole scaffolds. In this case, the sulfur atom of thiourea would act as the initial nucleophile, attacking the α-chloro carbon, followed by cyclization involving one of the nitrogen atoms and the carbonyl group.

ReactantResulting ScaffoldPlausible Reaction Conditions
Hydrazine Hydrate3,3-Dimethyl-5-amino-4-cyanopyrazoleEthanol, reflux
Phenylhydrazine3,3-Dimethyl-5-amino-4-cyano-1-phenylpyrazoleAcetic acid, heat
Thiourea2-Amino-4-(1-cyano-1-methylethyl)thiazoleEthanol, reflux
Substituted Thioureas2-Substituted-amino-4-(1-cyano-1-methylethyl)thiazoleBase catalyst, heat

Synthesis of Six-Membered Heterocyclic Scaffolds

The versatility of this compound extends to the synthesis of six-membered heterocycles, such as pyridines and pyrimidines, which are prevalent in medicinal chemistry. For instance, in a Hantzsch-type synthesis, the reaction of this α-chloro-β-ketonitrile with an enamine or a β-ketoester in the presence of an ammonia source could lead to the formation of dihydropyridine (B1217469) intermediates, which can then be oxidized to the corresponding pyridine derivatives. rsc.org

Furthermore, condensation reactions with amidines or guanidine (B92328) could provide access to pyrimidine scaffolds. The reaction would likely proceed through the initial formation of an intermediate by the reaction of the amidine with the ketone, followed by cyclization involving the displacement of the chlorine atom.

Reactant(s)Resulting ScaffoldPlausible Reaction Type
β-Enaminone, AmmoniaSubstituted DihydropyridineHantzsch-type condensation
Guanidine2-Amino-4-(1-cyano-1-methylethyl)-6-chloropyrimidineCyclocondensation
Acetamidine2-Methyl-4-(1-cyano-1-methylethyl)-6-chloropyrimidineCyclocondensation

The derivatization of the resulting heterocyclic scaffolds can be further expanded by leveraging the reactivity of the nitrile group. For example, the nitrile can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to form more complex fused ring systems. This inherent functionality provides a handle for further molecular elaboration, making this compound an even more powerful tool for generating libraries of compounds for drug discovery and materials science applications.

Future Directions and Advanced Research Topics

Development of Sustainable Synthetic Methodologies

The future of synthesizing 4-Chloro-2,2-dimethyl-3-oxobutanenitrile and its analogs is intrinsically linked to the development of green and sustainable chemistry. Traditional methods for producing β-ketonitriles and for the α-halogenation of carbonyl compounds often rely on harsh reagents and generate significant waste. chemistryviews.orgnih.gov Future research will likely focus on several key areas to mitigate these issues:

Aerobic Oxidation and Catalysis: The development of catalytic systems that utilize molecular oxygen as the terminal oxidant presents a green alternative for the synthesis of nitriles. For instance, copper-catalyzed aerobic dehydrogenation of alcohols to form nitriles offers a milder and more sustainable route. organic-chemistry.org Applying such methodologies to precursors of this compound could significantly reduce the environmental impact.

Economical and Safer Reagents: Research into the use of inexpensive and safer reagents is crucial. For example, the acylation of acetonitrile (B52724) anions with esters using potassium tert-butoxide is a more economical approach to β-ketonitriles. nih.govnih.gov For the chlorination step, moving away from elemental chlorine to safer alternatives, potentially in combination with catalytic activation, is a key goal. chemistryviews.org

Solvent Minimization and Alternative Media: The use of aqueous reaction media or solvent-free conditions, where feasible, will be a significant step towards sustainability. While the synthesis of nitriles from halogenoalkanes is sensitive to water, exploring phase-transfer catalysis or other techniques could overcome this limitation. chemguide.co.uklibretexts.org

ParameterTraditional MethodsSustainable Future Methods
Oxidant Stoichiometric, often harsh oxidantsCatalytic systems with O2 (air)
Halogen Source Elemental halogens (e.g., Cl2)Inorganic salts, catalytic systems
Bases Strong, hazardous bases (e.g., NaNH2)Milder, more economical bases (e.g., KOt-Bu)
Solvents Volatile organic compoundsWater, bio-based solvents, or solvent-free

Integration with Flow Chemistry and Automated Synthesis

The synthesis of this compound involves potentially hazardous reagents and exothermic reactions, making it an ideal candidate for the application of flow chemistry. chemanager-online.compharmtech.com Continuous flow reactors offer enhanced safety due to small reaction volumes, superior heat and mass transfer, and precise control over reaction parameters. rsc.org

Future research in this area will likely involve:

Taming Hazardous Reactions: Halogenation reactions can be highly exothermic and difficult to control on a large scale in batch reactors. mt.com Flow chemistry allows for the safe handling of such hazardous processes. pharmtech.comasymchem.com Similarly, reactions involving toxic intermediates can be managed more safely in a continuous flow setup. rsc.orgrhhz.net

Process Intensification and Scalability: Flow chemistry enables rapid reaction optimization and seamless scaling from laboratory to production scale. pharmtech.com This is particularly advantageous for producing fine chemicals and pharmaceutical intermediates. The synthesis of nitriles via the van Leusen reaction, for instance, has been successfully demonstrated in a continuous flow process with a residence time of just 1.5 minutes. rsc.org

Automated Synthesis Platforms: Integrating flow reactors with automated control systems and real-time analytics (Process Analytical Technology, PAT) can lead to highly efficient and reproducible manufacturing processes. mt.com This would allow for on-demand synthesis and rapid exploration of reaction conditions.

Exploration of Organocatalytic and Biocatalytic Transformations

The demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries drives the exploration of asymmetric synthesis methods. Organocatalysis and biocatalysis offer powerful tools for achieving high levels of stereocontrol in the synthesis and transformation of molecules like this compound.

Organocatalytic α-Halogenation: The development of chiral organocatalysts for the direct asymmetric α-halogenation of carbonyl compounds is an active area of research. rsc.org Such catalysts could be employed to synthesize chiral analogs of this compound with high enantioselectivity.

Biocatalytic Nitrile Synthesis and Modification: Enzymes offer a highly selective and environmentally benign alternative to traditional chemical methods. nih.gov

Nitrile-synthesizing enzymes , such as aldoxime dehydratases, can produce nitriles under mild conditions without the use of toxic cyanide reagents. nih.govchemistryviews.org Engineering these enzymes to accept substituted precursors could provide a direct biocatalytic route to the target molecule.

Halogenating enzymes (halogenases) are capable of regioselective and stereoselective halogenation of organic substrates. nih.govacs.orgnih.gov While their application is still emerging, future research could lead to halogenases that can act on β-ketonitrile scaffolds. mdpi.comrsc.org

Nitrile hydratases and nitrilases can be used for the selective transformation of the nitrile group into amides or carboxylic acids, respectively, often with high enantioselectivity. acs.org This could be a valuable tool for the synthesis of chiral derivatives from a racemic mixture of this compound.

Catalytic ApproachPotential ApplicationAdvantages
Organocatalysis Asymmetric α-chlorinationMetal-free, mild conditions, high enantioselectivity
Aldoxime Dehydratases Cyanide-free nitrile synthesisEnvironmentally benign, mild conditions
Halogenases Regio- and stereoselective chlorinationHigh selectivity, mild conditions
Nitrilases/Hydratases Kinetic resolution of nitrilesHigh enantioselectivity, aqueous media

Advanced Materials Applications (Non-biological)

The presence of both a polar nitrile group and a reactive chloro-keto functionality makes this compound a potentially valuable building block for advanced materials. Nitrile-containing polymers are known for their unique properties, including high thermal stability and chemical resistance. numberanalytics.com

Future research could explore:

High-Performance Polymers: Incorporating this compound as a monomer or a modifying agent in polymers like poly(amide imide)s or poly(ether nitrile ketone)s could lead to materials with enhanced properties. researchgate.netmdpi.com The nitrile group can improve adhesion and thermal stability, while the chloro-keto moiety offers a site for cross-linking or further functionalization.

Functional Polymer Surfaces: The nitrile groups on the surface of polymers can be chemically modified to introduce other functionalities. For example, hydrolysis can convert nitrile groups to conjugated imine groups, which can be used for applications such as ion adsorption. researchgate.net

Sustainable Materials: There is growing interest in developing biodegradable polymers from nitrile-based monomers. numberanalytics.com Exploring the use of bio-derived precursors for the synthesis of this compound could contribute to the development of more sustainable materials.

Mechanistic Investigations of Complex Multi-step Reactions

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for process optimization and the development of new synthetic routes.

α-Halogenation Mechanisms: The mechanism of α-halogenation of ketones is known to differ under acidic and basic conditions, proceeding through an enol or enolate intermediate, respectively. libretexts.orglibretexts.org Further studies on the halogenation of β-ketonitriles, which are more acidic than simple ketones, could reveal finer mechanistic details and allow for better control over the reaction, particularly in preventing polyhalogenation. libretexts.org Lewis acid catalysis in these reactions also warrants further mechanistic investigation. researchgate.net

Flow Chemistry Reaction Profiling: The use of in-line analytical techniques (e.g., FTIR, NMR) in flow chemistry setups can provide detailed real-time information about reaction kinetics and the formation of transient intermediates. mt.com This would be invaluable for understanding and optimizing the multi-step synthesis of the target molecule.

Enzymatic Reaction Mechanisms: Elucidating the precise mechanisms of how enzymes like halogenases and aldoxime dehydratases achieve their remarkable selectivity is a key area of ongoing research. nih.govrsc.org This knowledge is essential for the rational design and engineering of improved biocatalysts for the synthesis of complex molecules.

Application in the Synthesis of Novel Organic Frameworks and Polymers

The bifunctional nature of this compound makes it an attractive candidate for the synthesis of novel polymers and porous organic frameworks.

Nitrile-Based Polymers: The nitrile group can participate in polymerization reactions, leading to polymers with high thermal stability and chemical resistance. numberanalytics.com Research into the polymerization of monomers derived from this compound could yield new materials with tailored properties. Copolymers containing nitrile functionalities have also been explored for their unique tautomeric equilibria in solution. conicet.gov.ar

Post-Polymerization Modification: The nitrile group in polymers is amenable to a variety of chemical transformations, including nucleophilic addition, cycloaddition, reduction, and hydrolysis. researchgate.net This allows for the synthesis of a wide range of functional polymers from a common nitrile-containing backbone. The chloro-keto moiety in a polymer derived from this compound would provide an additional, orthogonal site for modification.

Organic Frameworks: The rigid structure and defined geometry that can be derived from this compound could be exploited in the design of crystalline organic frameworks. The nitrile groups can act as linkers or be post-synthetically modified to tune the properties of the framework for applications in gas storage, separation, or catalysis.

Q & A

Q. What analytical techniques are recommended for characterizing 4-Chloro-2,2-dimethyl-3-oxobutanenitrile?

High-performance liquid chromatography with ultraviolet detection (HPLC-UV) is suitable for analyzing this compound and its derivatives. To prevent interference from reactive byproducts (e.g., residual chlorine species), ascorbic acid should be used as a quenching agent during sample preparation. A C18 reverse-phase column with a methanol/water mobile phase (70:30 v/v) and detection at 254 nm is recommended for optimal separation .

Q. How should researchers handle and store this compound to ensure stability?

Store the compound in a cool (<4°C), dry environment under inert gas (e.g., nitrogen) to minimize hydrolysis or oxidation. Use amber glass vials to prevent photodegradation. Safety protocols include wearing nitrile gloves, eye protection, and working in a fume hood due to potential respiratory and dermal toxicity .

Q. What synthetic routes are commonly employed to prepare this compound?

A typical method involves the nucleophilic substitution of 2,2-dimethyl-3-oxobutanenitrile with chlorine at the 4-position. Reaction conditions (e.g., solvent polarity, temperature) must be optimized: dichloromethane at 0–5°C with a chlorinating agent (e.g., Cl2 or SO2Cl2) achieves moderate yields. Purification via fractional distillation or recrystallization is critical .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to study the electronic structure of this compound?

Hybrid functionals like B3LYP (Becke’s three-parameter exchange-correlation functional) are effective for modeling the compound’s electron distribution and reactivity. Basis sets such as 6-31G(d) provide accurate geometry optimization. Key parameters include HOMO-LUMO gaps, dipole moments, and electrostatic potential maps to predict nucleophilic/electrophilic sites .

Q. What strategies resolve contradictions between experimental and computational data for this compound?

Cross-validate spectroscopic results (e.g., IR, NMR) with DFT-predicted vibrational frequencies or chemical shifts. For example, discrepancies in <sup>13</sup>C NMR carbonyl peaks may arise from solvent effects; recalculating with a polarizable continuum model (PCM) improves alignment. Statistical tools like root-mean-square deviation (RMSD) quantify data consistency .

Q. What crystallographic methods are suitable for determining the crystal structure of derivatives of this compound?

Single-crystal X-ray diffraction (SC-XRD) using SHELXL software is ideal. Key steps include:

  • Growing crystals via slow evaporation in ethyl acetate/hexane mixtures.
  • Collecting data at 100 K to minimize thermal motion.
  • Refining structures with anisotropic displacement parameters and hydrogen bonding networks. SHELXTL (Bruker AXS) enables high-resolution refinement for small molecules .

Q. How can reaction kinetics be optimized for nucleophilic substitutions involving this compound?

Use pseudo-first-order conditions with excess nucleophile (e.g., amines or thiols). Monitor reaction progress via <sup>1</sup>H NMR by tracking the disappearance of the 4-chloro signal (δ ~3.8 ppm). Arrhenius plots (ln k vs. 1/T) identify activation energies, while solvent polarity studies (e.g., DMSO vs. THF) reveal dielectric effects on transition states .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.